p-Cresol hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

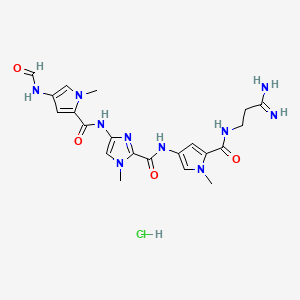

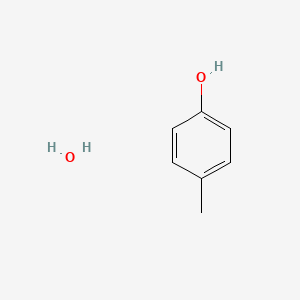

p-Cresol hydrate: , also known as 4-methylphenol hydrate, is an organic compound with the chemical formula C₇H₈O·H₂O. It is a derivative of phenol, where a methyl group is substituted at the para position of the benzene ring. This compound is commonly found in coal tar and is used in various industrial applications, including the synthesis of antioxidants, pharmaceuticals, and dyes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

Sulfonation and Hydrolysis: Industrially, p-cresol is prepared by sulfonating toluene with sulfuric acid to form toluene sulfonic acid, which is then hydrolyzed to produce p-cresol .

Reaction: [ \text{CH}_3\text{C}_6\text{H}_5 + \text{H}_2\text{SO}_4 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H} + \text{H}_2\text{O} ] [ \text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H} + 2\text{NaOH} \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{OH} + \text{Na}_2\text{SO}_3 + \text{H}_2\text{O} ]

-

Extraction from Coal Tar: p-Cresol can also be extracted from coal tar through fractional distillation .

Analyse Des Réactions Chimiques

Types of Reactions:

-

Oxidation: p-Cresol undergoes oxidation to form p-hydroxybenzaldehyde or p-benzoquinone under specific conditions .

Reagents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).

Conditions: Acidic or basic medium, elevated temperatures.

-

Reduction: p-Cresol can be reduced to form 4-methylcyclohexanol .

Reagents: Hydrogen gas (H₂), metal catalysts such as platinum (Pt) or palladium (Pd).

Conditions: High pressure, elevated temperatures.

-

Substitution: p-Cresol can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation .

Reagents: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂).

Conditions: Vary depending on the specific substitution reaction.

Major Products:

Oxidation: p-Hydroxybenzaldehyde, p-Benzoquinone.

Reduction: 4-Methylcyclohexanol.

Substitution: p-Nitrocresol, p-Sulfonic acid derivatives, p-Halocresols.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Antioxidants: p-Cresol is used as a precursor in the synthesis of antioxidants such as butylated hydroxytoluene (BHT).

Crystallization Solvent: It is widely used as a solvent in crystallization processes.

Biology and Medicine:

Pharmaceuticals: p-Cresol is used in the synthesis of various pharmaceuticals, including antiseptics and disinfectants.

Biomarker: It is studied as a biomarker for certain metabolic disorders and diseases.

Industry:

Dyes and Pigments: p-Cresol is used in the production of dyes and pigments.

Plastic Production: It is a component in the manufacture of certain types of plastics and polymers.

Mécanisme D'action

Mechanism:

Comparaison Avec Des Composés Similaires

- o-Cresol (2-methylphenol)

- m-Cresol (3-methylphenol)

- Phenol (hydroxybenzene)

Comparison:

- Structural Differences: The position of the methyl group differentiates p-cresol from o-cresol and m-cresol.

- Chemical Properties: p-Cresol has a higher melting point and different solubility characteristics compared to its isomers .

- Applications: While all cresols are used in the production of chemicals and pharmaceuticals, p-cresol is particularly noted for its use in antioxidants and dyes .

Propriétés

IUPAC Name |

4-methylphenol;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O.H2O/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBPCZHKDJAVSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Diazabicyclo[2.2.2]octan-2-OL](/img/structure/B582882.png)

![1H-Azirino[1,2-a]indole,7,7a-dihydro-(9CI)](/img/new.no-structure.jpg)

![1-(2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone](/img/structure/B582892.png)